4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide
Description
4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a pyridazinone derivative characterized by a central pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a butanamide chain terminating in a 2-(methylthio)phenyl moiety. Pyridazinone-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the methylthio substituent may influence solubility and bioavailability. This compound’s synthesis likely involves coupling reactions between pyridazinone intermediates and functionalized aromatic amines, as seen in analogous structures .
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-28-19-6-3-2-5-18(19)23-20(26)7-4-14-25-21(27)13-12-17(24-25)15-8-10-16(22)11-9-15/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOTMJBQSSUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyridazinone intermediate.
Attachment of the butanamide side chain: This can be done through an amide coupling reaction using a suitable coupling reagent like EDCI or DCC in the presence of a base such as triethylamine.
Introduction of the methylthio group: This step can be achieved by nucleophilic substitution of a suitable leaving group with a thiol derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound may exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activity, are of interest for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazinone core may interact with active sites of enzymes, inhibiting their activity. The butanamide side chain can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Amide Side Chain Variations : The 2-(methylthio)phenyl group in the target compound may confer distinct steric and electronic effects compared to bulkier substituents like trifluoromethyl or sulfamoyl .
- Molecular Weight Trends : Compounds with trifluoromethoxy or sulfamoyl groups exhibit higher molecular weights (e.g., 447.4 in ), which could influence pharmacokinetic properties like membrane permeability.
Pharmacological Implications (Inferred)
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Antipyrine/Pyridazinone Hybrids: Compounds like 6g (42% yield) with 4-fluorophenylpiperazine moieties showed moderate anti-inflammatory activity in preliminary assays .
- Methylthio Substitutents : Analogues with 4-(methylthio)benzyl groups (e.g., 5a in ) demonstrated improved solubility compared to halogenated derivatives, suggesting the target compound may exhibit favorable bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
